molecular formula C13H11BrCl2NO2P B6015027 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate

2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate

Cat. No. B6015027
M. Wt: 395.0 g/mol
InChI Key: XOUJKYLCMPEUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate, also known as Compound 1, is a synthetic organophosphorus compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and properties, which make it a promising candidate for use in a range of different research areas.

Mechanism of Action

The mechanism of action of 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase. This inhibition can lead to a range of biochemical and physiological effects, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound 1 has a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 in lab experiments is its unique structure and properties, which make it a promising candidate for use in a range of different research areas. However, there are also some limitations to using this compound, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research on 2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1, including further studies on its mechanism of action, its potential applications in the treatment of various diseases, and its potential use as a tool in scientific research. Additionally, further studies may be needed to fully understand the advantages and limitations of using this compound in lab experiments, and to develop new methods for synthesizing and handling this compound.

Synthesis Methods

2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 can be synthesized using a number of different methods, including the reaction of 2,3-dichlorophenol with N-(3-bromophenyl)-P-methylphosphonamidic chloride in the presence of a suitable base. Other methods include the reaction of 2,3-dichlorophenyl isocyanate with N-(3-bromophenyl)-P-methylphosphonamidic chloride, or the reaction of 2,3-dichlorophenyl isocyanate with N-(3-bromophenyl)-P-methylphosphonamidic acid.

Scientific Research Applications

2,3-dichlorophenyl N-(3-bromophenyl)-P-methylphosphonamidoate 1 has been extensively studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the development of new drugs for the treatment of various diseases. For example, studies have shown that this compound 1 has anti-tumor activity, and may be useful in the treatment of certain types of cancer.

properties

IUPAC Name

3-bromo-N-[(2,3-dichlorophenoxy)-methylphosphoryl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2NO2P/c1-20(18,17-10-5-2-4-9(14)8-10)19-12-7-3-6-11(15)13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUJKYLCMPEUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(NC1=CC(=CC=C1)Br)OC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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